{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
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Overview
Description
{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine derivative and a phenoxyacetic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps. One common approach is to start with the synthesis of the purine derivative, followed by the introduction of the phenoxyacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The phenoxyacetic acid moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, {2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules. Its structure suggests that it could interact with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases and conditions.
Industry
In industry, this compound may be used in the development of new materials and products. Its unique chemical properties could be leveraged to create innovative solutions for various industrial applications.
Mechanism of Action
The mechanism of action of {2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- {2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}propionic acid
- {2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}butyric acid
Uniqueness
{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its specific combination of functional groups. The presence of both the purine derivative and the phenoxyacetic acid moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N6O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18N6O6/c1-22-16-15(17(28)23(2)18(22)29)24(10-19-16)8-13(25)21-20-7-11-5-3-4-6-12(11)30-9-14(26)27/h3-7,10H,8-9H2,1-2H3,(H,21,25)(H,26,27)/b20-7+ |
InChI Key |
YAVRWLBUWUJTOB-IFRROFPPSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
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